1-(Benzenesulfonyl)-3-bromopropan-2-one
Overview
Description
1-(Benzenesulfonyl)-3-bromopropan-2-one, also known as BSBP, is an organic compound with a wide range of applications in the pharmaceutical, chemical, and biotechnology industries. It is a versatile compound that can be used in various synthetic processes, as well as for a variety of scientific research applications.
Scientific Research Applications
Synthesis of Indoles : 1-Benzenesulfonyl-3-bromomethylindole, a derivative of 1-(Benzenesulfonyl)-3-bromopropan-2-one, is used in synthesizing a wide range of indole alkaloids and pharmacologically important substances. This is significant in the field of organic synthesis, as indoles are prominent structures in many natural products and pharmaceuticals (D. Nagarathnam, 1992).
Friedel-Crafts Reaction Study : Research on the Friedel-Crafts reaction of 1-benzenesulfonyl-2-bromomethylethyleneimine with benzene has provided insights into reaction mechanisms and potential intermediates, which are crucial in understanding and developing synthetic pathways in organic chemistry (W. R. Koehler, 1962).
Development of Agonists for Receptors : Benzenesulfonyl derivatives, related to 1-(Benzenesulfonyl)-3-bromopropan-2-one, have been identified as potent and selective agonists for the human beta 3 adrenergic receptor. This has implications in drug development for treating conditions modulated by these receptors (A. Weber et al., 1998).
Synthesis of Sulfur-Containing Aziridines and Oxazolidines : The reaction of 1-bromo-1-alkanesulfonylethenes with primary amines, which could involve 1-(Benzenesulfonyl)-3-bromopropan-2-one derivatives, offers a preparative route to sulfur-containing aziridines and oxazolidines. These compounds are significant in medicinal chemistry and synthetic organic chemistry (A. R. Derzhinskii et al., 1985).
Research on Viscosity of Liquid Mixtures : Studies on the viscosity of binary liquid mixtures containing bromoalkanes, like 1-bromopropane, and hydrocarbons provide insights into the molecular interactions between different types of molecules. This is relevant in the field of physical chemistry and material science (S. Yadava & A. Yadav, 2008).
properties
IUPAC Name |
1-(benzenesulfonyl)-3-bromopropan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3S/c10-6-8(11)7-14(12,13)9-4-2-1-3-5-9/h1-5H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMDGFFNIVDURQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzenesulfonyl)-3-bromopropan-2-one |
Synthesis routes and methods
Procedure details
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